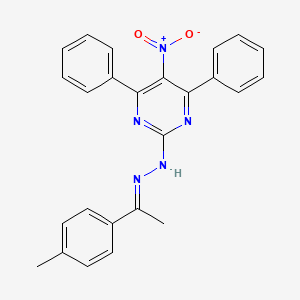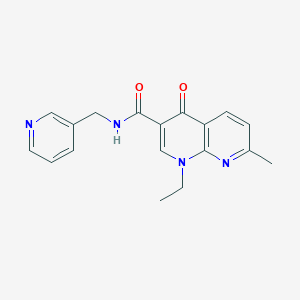![molecular formula C18H16BrN3O3 B5775287 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a novel compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the expression of several genes involved in cell growth and differentiation. It has also been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to modulate the expression of several genes involved in cell growth and differentiation. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment and reagents. In addition, this compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research.
One of the limitations of using this compound in lab experiments is the lack of information regarding its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound. In addition, the potential toxicity of this compound has not been fully evaluated, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the evaluation of the potential toxicity of this compound and the development of safer handling procedures. In addition, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide involves the reaction of 4-methoxybenzohydrazide with 2-bromoacetyl bromide in the presence of triethylamine. The resulting product is then reacted with 3-aminomethyl-1,2,4-oxadiazole in the presence of acetic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Scientific Research Applications
2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has a wide range of potential applications in scientific research. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to modulate the expression of several genes involved in cell growth and differentiation. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
properties
IUPAC Name |
2-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-22(18(23)14-5-3-4-6-15(14)19)11-16-20-17(21-25-16)12-7-9-13(24-2)10-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDEGGZKUKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)


